Standard alcohols cannot utilize cyclopropyl ring strain, limiting access to certain carbocyclic transformations.
SMolecule provides this reagent at ≥97% purity, ready for immediate global dispatch.
1-Cyclopropyl-2-phenylethanol (CAS: 18729-52-7) is a secondary alcohol that functions as a versatile synthetic building block. Its core value proposition stems from the cyclopropyl carbinol motif, where the inherent ring strain of the three-membered ring can be strategically released in catalyzed reactions. [1] This property enables specific ring-opening and ring-expansion transformations that are inaccessible with simple acyclic or aromatic alcohols, providing controlled access to complex carbocyclic and acyclic structures. [2]
Direct substitution with common analogs such as 2-phenylethanol or 1-phenylethanol will result in complete failure for synthetic pathways that leverage cyclopropane's ring strain. [1] These simpler alcohols lack the three-membered ring and therefore cannot undergo the characteristic, high-yield ring-opening or rearrangement reactions that define the utility of 1-cyclopropyl-2-phenylethanol. [2] Procuring a non-cyclopropyl analog eliminates access to specific bond-cleavage and cyclization strategies, making it unsuitable for syntheses where this reactivity is the key transformation step.
Aryl cyclopropyl carbinols, including the structural class of 1-cyclopropyl-2-phenylethanol, undergo a highly efficient calcium-catalyzed dehydrative, ring-opening cyclization to afford aryl-fused cyclohexa-1,3-dienes. In a representative reaction, the corresponding cyclopropyl carbinol yielded the cyclized product in 97% yield. [1] This specific transformation is fundamentally impossible with a comparator like 2-phenylethanol, which lacks the strained cyclopropyl ring required for the key ring-opening step.
| Evidence Dimension | Yield in Ring-Opening Cyclization |
| Target Compound Data | Up to 97% Yield (for a representative aryl cyclopropyl carbinol) |
| Comparator Or Baseline | 2-Phenylethanol (Acyclic Analog): 0% Yield (Cannot undergo reaction) |
| Quantified Difference | Enables a high-yield reaction pathway that is completely inaccessible with the non-cyclopropyl analog. |
| Conditions | Calcium-catalyzed dehydrative cyclization. |
This compound is the correct choice for efficiently constructing complex, fused-ring carbocycles in a single, high-yield transformation.
In tandem Heck-ring-opening reactions, the hydroxyl group of the cyclopropyl carbinol moiety directs the regioselectivity of the C-C bond cleavage. Studies on related systems show that the reaction proceeds with high selectivity to cleave the C1-C2 bond, leading to the formation of a single major regioisomer. [1] For example, computational analysis shows the transition state for the selective C1-C2 cleavage is 3.4 kcal/mol lower in energy than the alternative pathway, consistent with the observed formation of a single E-isomer. [1] This contrasts with substrates lacking such directing groups, which can lead to mixtures of regioisomers and reduced process efficiency.
| Evidence Dimension | Regioselectivity of Ring-Opening (ΔG of Transition States) |
| Target Compound Data | ΔG = 3.4 kcal/mol lower for selective C1-C2 cleavage pathway |
| Comparator Or Baseline | Alternative C1-C3 cleavage pathway |
| Quantified Difference | High kinetic preference for a single regioisomeric product. |
| Conditions | Tandem Heck–Ring-Opening; DFT computational analysis. |
This compound provides predictable control over which bond breaks, ensuring higher purity and yield of the desired acyclic product without costly separation of isomers.
The secondary alcohol structure of 1-cyclopropyl-2-phenylethanol makes it an ideal substrate for creating enantiomerically pure materials through kinetic resolution or as a target for asymmetric synthesis. For the broader class of vinyl and aryl cyclopropyl alcohols, one-pot enantioselective methods have been developed that yield products with high stereochemical purity, often exceeding 93% enantiomeric excess (ee) and >19:1 diastereomeric ratios (dr). [1] Procuring the racemic alcohol provides a direct precursor for these resolutions, whereas starting with an achiral analog like 2-phenylethanol would require additional, often lower-yielding steps to introduce a stereocenter.
| Evidence Dimension | Achievable Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) |
| Target Compound Data | >93% ee, >19:1 dr (for related syn-vinylcyclopropyl alcohols) |
| Comparator Or Baseline | Achiral analogs (e.g., 2-phenylethanol) |
| Quantified Difference | Provides a direct pathway to high enantiopurity materials. |
| Conditions | One-pot enantioselective dienylation followed by in situ alkoxide-directed cyclopropanation. |
This compound is a cost-effective entry point for the synthesis of valuable, enantiopure downstream products, crucial in pharmaceutical and fine chemical applications.
Where the primary objective is the efficient, high-yield synthesis of functionalized dihydronaphthalenes or other fused (hetero)aryl systems. The compound's ability to undergo catalytic, dehydrative ring-opening cyclization makes it a superior choice over multi-step classical methods. [1]
In multi-step syntheses requiring the installation of an acyclic carbon chain with predictable connectivity. The hydroxyl-directed ring-opening ensures the formation of a single major regioisomer, improving process efficiency and minimizing the need for purification of byproducts. [2]
As a starting material for producing enantiomerically pure compounds. The secondary alcohol is suitable for well-established enzymatic or chemical kinetic resolution protocols, providing access to valuable chiral building blocks that cannot be sourced directly from achiral precursors. [3]